N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
“N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrahydro-2H-pyran-4-yl group: This can be achieved through the hydrogenation of 2H-pyran.
Attachment of the thiophen-2-yl group: This step may involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophen-2-yl group to an ethyl chain.
Formation of the thiophene-3-carboxamide: This can be synthesized through the reaction of thiophene-3-carboxylic acid with an amine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The compound may participate in substitution reactions, especially at the thiophene ring or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic reactions.
Materials Science: Potential use in the development of organic electronic materials or polymers.
Biology
Biological Activity: Investigation into its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: Exploration of its potential as a pharmaceutical compound, particularly in targeting specific biological pathways.
Industry
Specialty Chemicals: Use in the synthesis of specialty chemicals or intermediates for other complex molecules.
Mechanism of Action
The mechanism of action of “N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide: Lacks the tetrahydro-2H-pyran-4-yl group.
N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide: Lacks the 2-(thiophen-2-yl)ethyl group.
Uniqueness
The presence of both the tetrahydro-2H-pyran-4-yl and 2-(thiophen-2-yl)ethyl groups in “N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” may confer unique chemical and biological properties, such as enhanced stability, specific binding affinity, or unique electronic properties.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-16(13-6-11-20-12-13)17(14-4-8-19-9-5-14)7-3-15-2-1-10-21-15/h1-2,6,10-12,14H,3-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHZAYHLBIBADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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